molecular formula C24H28N4O6S B2448491 N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide CAS No. 533870-74-5

N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide

Cat. No. B2448491
CAS RN: 533870-74-5
M. Wt: 500.57
InChI Key: HURLUUCWBFWYPY-UHFFFAOYSA-N
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Description

N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C24H28N4O6S and its molecular weight is 500.57. The purity is usually 95%.
BenchChem offers high-quality N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure and Biological Studies

Research has delved into the synthesis and characterization of 1,3,4-oxadiazole derivatives, exploring their crystal structures and potential biological activities. For instance, the study by Karanth et al. (2019) focused on 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives, revealing their three-dimensional molecular structures through X-ray diffraction and evaluating their in vitro antibacterial and antioxidant activities, particularly against Staphylococcus aureus (Karanth et al., 2019).

Anticancer Applications

Another significant application area is in anticancer drug development. The work by Ravinaik et al. (2021) involved designing and synthesizing N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, which were then evaluated for their anticancer activities against various cancer cell lines, demonstrating moderate to excellent efficacy (Ravinaik et al., 2021).

Photoinduced Molecular Rearrangements

The photochemistry of 1,2,4-oxadiazoles, as investigated by Vivona et al. (1997), offers insights into the synthesis of 1,2,4-thiadiazoles via photoinduced molecular rearrangements, highlighting the potential for developing novel synthetic methodologies (Vivona et al., 1997).

Enzyme Inhibition and Medicinal Chemistry

The synthesis and evaluation of pyrazoline benzene sulfonamides, as studied by Kucukoglu et al. (2016), underscore the potential of 1,3,4-oxadiazole derivatives in inhibiting carbonic anhydrase isoenzymes, with implications for treating conditions like glaucoma, epilepsy, and altitude sickness (Kucukoglu et al., 2016).

properties

IUPAC Name

N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(2-ethylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O6S/c1-4-18-7-5-6-12-28(18)35(30,31)21-10-8-16(9-11-21)22(29)25-24-27-26-23(34-24)17-13-19(32-2)15-20(14-17)33-3/h8-11,13-15,18H,4-7,12H2,1-3H3,(H,25,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HURLUUCWBFWYPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide

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